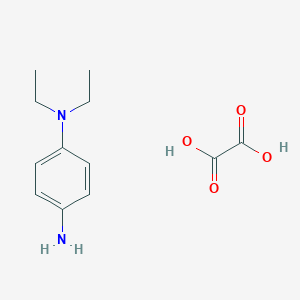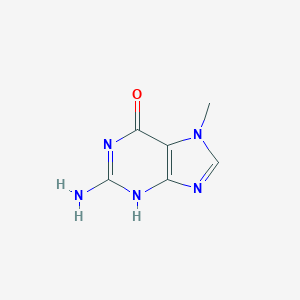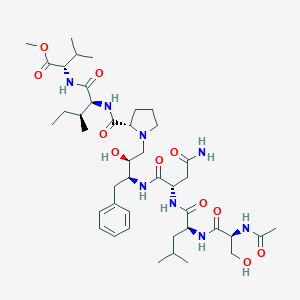
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, also known as Ac-DEVD-CHO, is a peptide inhibitor that has been widely used in scientific research. This compound is a synthetic analog of the caspase-3 substrate, which is an important protein involved in programmed cell death. Ac-DEVD-CHO has been extensively studied for its potential use in cancer therapy and other biomedical applications.
作用机制
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester functions as a competitive inhibitor of caspase-3, a key protein involved in the execution phase of apoptosis. Caspase-3 cleaves a specific peptide bond in its substrate proteins, including N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester. By binding to the active site of caspase-3, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester prevents the cleavage of its substrate proteins, thereby inhibiting apoptosis.
生化和生理效应
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester can induce apoptosis in cancer cells by inhibiting caspase-3 activity. In addition, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to inhibit the activity of other caspases, including caspase-1 and caspase-8, which are involved in inflammatory responses. N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has also been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has several advantages for lab experiments, including its high purity and specificity for caspase-3. This allows for accurate and reproducible results in experiments involving caspase-3 inhibition. However, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has some limitations, including its high cost and limited stability in solution. In addition, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester may have off-target effects on other proteins, which can complicate data interpretation.
未来方向
There are several future directions for research involving N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester. One area of interest is the development of more potent and selective caspase-3 inhibitors for use in cancer therapy. Another area of interest is the investigation of the role of caspase-3 in other physiological processes, such as inflammation and immune responses. Finally, the use of N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of existing treatments.
合成方法
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product. The purity and yield of the synthesized compound can be optimized using various chemical and chromatographic techniques.
科学研究应用
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used in a wide range of scientific research applications, including cancer research, apoptosis studies, and drug discovery. In cancer research, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to induce apoptosis in cancer cells by inhibiting caspase-3 activity. This has led to the development of novel cancer therapies that target the caspase-3 pathway. In apoptosis studies, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used as a tool to investigate the mechanisms of programmed cell death. In drug discovery, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used as a screening tool to identify potential caspase-3 inhibitors for therapeutic use.
属性
CAS 编号 |
127231-42-9 |
|---|---|
产品名称 |
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester |
分子式 |
C42H68N8O11 |
分子量 |
861 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28-,29-,30-,31-,32-,33-,35-,36-/m0/s1 |
InChI 键 |
MJOXWVYKMFPFPL-FPBYMMTFSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
其他 CAS 编号 |
127231-42-9 |
同义词 |
Ac-Ser-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe ALAP-HEA-PIV N-acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester N-acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, (R-(R*,S*))-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



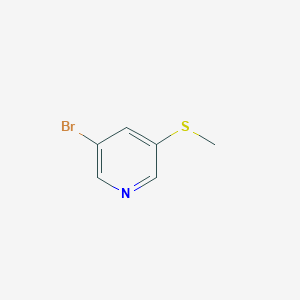

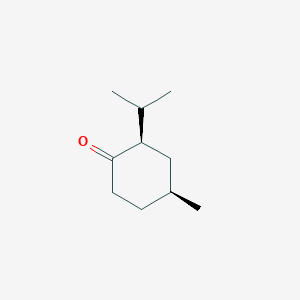
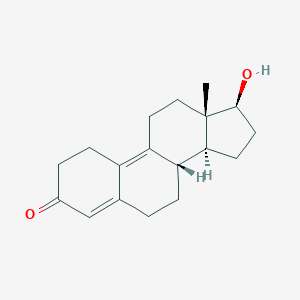
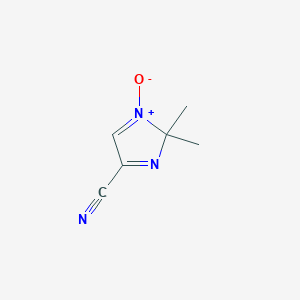
![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
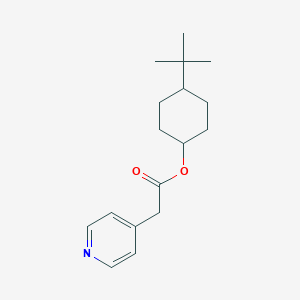
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
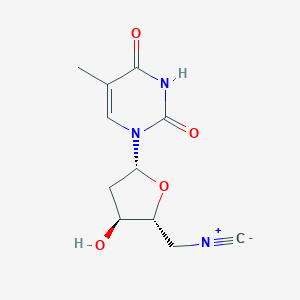
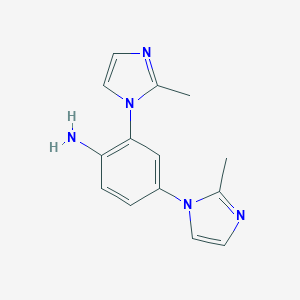
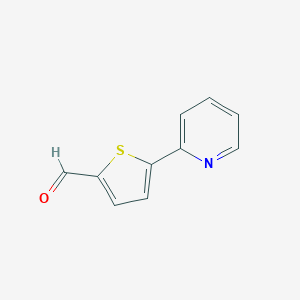
![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)
